molecular formula C14H12O2 B083591 1-Acetoxyacenaphthene CAS No. 14966-36-0

1-Acetoxyacenaphthene

Cat. No. B083591
CAS RN: 14966-36-0
M. Wt: 212.24 g/mol
InChI Key: UYSIEGCCYVPJLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Acetoxyacenaphthene involves multiple methods . One method involves the use of dmap in triethylamine at 0 degrees Celsius, left overnight . Other methods involve the use of acenaphthoquinone as a building block for the synthesis of a variety of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of 1-Acetoxyacenaphthene can be analyzed using various techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR . A tool named “What is this?” (WIT) has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .


Chemical Reactions Analysis

The chemical reactions of 1-Acetoxyacenaphthene can be analyzed systematically . The reactive system is evaluated to understand the reaction chemistry, identify the possibility of thermal exothermal activity, and quantify the reactive chemical hazards .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetoxyacenaphthene can be analyzed using various techniques . These properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Antitumor Applications

1-Acetoxyacenaphthene derivatives have been synthesized and evaluated for their antitumor activities . These derivatives have shown promising results in six human solid tumor cell lines, including non-small cell lung cancer (H460), human colon adenocarcinoma (SW480), human breast cancer cell (MDA-MB-468 and SKRB-3), human melanoma cell (A375) and human pancreatic cancer (BxPC-3) . Among them, compound 3c shows the best antitumor activity against SKRB-3 cell line, as high as the positive control adriamycin .

Synthesis of Novel Derivatives

1-Acetoxyacenaphthene is used in the synthesis of novel acenaphthene derivatives containing thiazole backbone . These derivatives have a wide spectrum of pharmaceutical applications .

Chemical Building Blocks

1-Acetoxyacenaphthene is used as a chemical building block in life science research . It is commercially available and used in various chemical reactions to synthesize other compounds .

Production of Dyes

Acenaphthene, the parent compound of 1-Acetoxyacenaphthene, is used in the production of certain dyes . The unique chemical structure of acenaphthene allows it to bind with other compounds to create dyes with specific properties .

Pesticide Production

Acenaphthene is also used in the production of pesticides . The derivatives of acenaphthene can interact with biological systems, making them effective in controlling pests .

Pharmaceutical Applications

Acenaphthene is used in the production of pharmaceuticals . Its derivatives have diverse biological properties, which makes them valuable in the development of new drugs .

Precursor in Synthesis

Acenaphthene serves as a precursor in the synthesis of other chemical compounds . Its structure can be modified to create a variety of different compounds with unique properties .

Fluorescent Properties

Acenaphthene’s fluorescent properties are exploited in certain scientific applications . It can be used in research to track the movement of molecules, study chemical reactions, and more .

Safety and Hazards

1-Acetoxyacenaphthene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life .

Mechanism of Action

Target of Action

It is known that acenaphthoquinone, a related compound, is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . These compounds often have specific targets in biological systems, but the exact targets for 1-Acetoxyacenaphthene remain to be identified.

Mode of Action

It is known that acenaphthoquinone undergoes a wide range of reactions in the synthesis of heterocyclic compounds . For instance, the carbonyl unit of acenaphthoquinone undergoes nucleophilic attack by an amine to afford an imine intermediate, which then undergoes intramolecular cyclization

Biochemical Pathways

It is known that acenaphthoquinone and its derivatives can be involved in a variety of reactions leading to the synthesis of heterocyclic compounds These compounds can then interact with various biochemical pathways, depending on their specific structures and properties

Pharmacokinetics

It is known that polycyclic aromatic hydrocarbons (pahs), a group of compounds to which 1-acetoxyacenaphthene belongs, can be absorbed into the body through inhalation, ingestion, and skin contact . Once in the body, PAHs can distribute to various tissues, particularly fat tissues . They are typically metabolized and excreted within a few days .

Result of Action

It is known that acenaphthoquinone and its derivatives can be used to synthesize a variety of heterocyclic compounds These compounds can have a wide range of effects on cells, depending on their specific structures and properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Acetoxyacenaphthene. For instance, PAHs, including 1-Acetoxyacenaphthene, can be found in various environmental sources, including vehicle exhaust, coal, coal tar, and hazardous waste sites . These environmental sources can lead to human exposure to 1-Acetoxyacenaphthene and other PAHs . Furthermore, environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of 1-Acetoxyacenaphthene.

properties

IUPAC Name

1,2-dihydroacenaphthylen-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-9(15)16-13-8-11-6-2-4-10-5-3-7-12(13)14(10)11/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSIEGCCYVPJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC=CC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381758
Record name 1-ACETOXYACENAPHTHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetoxyacenaphthene

CAS RN

14966-36-0
Record name 1-ACETOXYACENAPHTHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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